molecular formula C8H10S B105504 Ethyl phenyl sulfide CAS No. 622-38-8

Ethyl phenyl sulfide

Cat. No. B105504
CAS RN: 622-38-8
M. Wt: 138.23 g/mol
InChI Key: AEHWKBXBXYNPCX-UHFFFAOYSA-N
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Description

Ethyl phenyl sulfide (EPS) is an organosulfur compound which has been studied extensively in the past few decades due to its potential applications in both scientific research and industrial applications. EPS is a colorless liquid with a pleasant aroma and is used in the synthesis of a variety of compounds. It has been used in the synthesis of pharmaceuticals, fragrances, and flavorings.

Scientific Research Applications

Synthesis Applications

  • Synthon for Ethyl Azide in Cycloaddition Reactions : Ethyl phenyl sulfide, as azidothis compound, serves as a stable synthon for ethyl azide, showing utility in [3 + 2]-cycloaddition reactions under continuous-flow conditions, which is significant in organic synthesis (Tinder et al., 2009).

  • General Synthesis of Phenyl Aryl Sulfides : It reacts with benzyne to form phenyl aryl sulfides, providing a general method for synthesizing these compounds from arenethiols (Nakayama et al., 1983).

Catalysis and Chemical Reactions

  • Catalysis of Sulfide Oxidation : this compound is used in the oxidation of sulfides to sulfoxides and sulfones, catalyzed by manganese complexes, which is a crucial reaction in organic chemistry (Feng et al., 2007).

  • Cyclization Reactions : It participates in cyclization reactions to form compounds like 2-ethyl-2,3-dihydrobenzothiophene, which are important in heterocyclic chemistry (Abdin et al., 1973).

Chemical Warfare Agent Research

  • Studying Solubility in Supercritical Carbon Dioxide : Research on the solubility of this compound in supercritical CO2 helps understand the behavior of similar chemical warfare agents, aiding in their potential recycling or recovery (Shen et al., 2004).

  • Prophylactic Efficacy against Sulfur Mustard : Studies on derivatives of this compound, such as DRDE-07, have shown potential in protecting against sulfur mustard-induced lung toxicity, highlighting its relevance in toxicology research (Kannan et al., 2016).

Photocleavage Research

  • Studying Photocleavage of Benzyl-Sulfur Bonds : this compound is used to investigate the photocleavage of benzyl-sulfur bonds, which is essential in understanding photochemical reactions (Fleming & Jensen, 1996).

Analytical Chemistry

  • Spectrophotometric Determination of Sulfide : It is involved in color reactions for the spectrophotometric determination of sulfide, important in environmental analysis (Guo-xin, 2003).

Safety and Hazards

Ethyl phenyl sulfide is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Target of Action

Ethyl phenyl sulfide is an organic compound with the molecular formula C8H10S . It is primarily used as a reactant in the synthesis of various organic compounds . .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. As a reactant, it can participate in various chemical reactions, including C-S coupling with iodobenzene . The specifics of these interactions would depend on the other reactants and the conditions of the reaction.

Biochemical Pathways

It is known that sulfides can be prepared from thiols , suggesting that this compound could potentially be involved in thiol-related biochemical pathways

Pharmacokinetics

Its physical and chemical properties such as its boiling point (204-205 °c), density (1021 g/mL at 25 °C), and solubility in DMSO and methanol can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reactant in the synthesis of various organic compounds , its primary effect would be the formation of these compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment. It should be stored in a cool, dry, well-ventilated place away from heat sources and open flames .

properties

IUPAC Name

ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWKBXBXYNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211236
Record name (Ethylthio)benzene
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

622-38-8
Record name Ethyl phenyl sulfide
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Record name (Ethylthio)benzene
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Record name Ethyl phenyl sulfide
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Record name (Ethylthio)benzene
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Record name (ethylthio)benzene
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Record name (ETHYLTHIO)BENZENE
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Synthesis routes and methods

Procedure details

A mixture of 11.52 g (63 mmoles) of phenylthio(trimethyl)silane, 22 ml of hexamethylphosphoric triamide and 18.8 ml (250 mmoles) of ethyl bromide was heated in a bath at 40° C. for 2 hours after which the conversion was complete. A solid formed in the reaction mixture and heating was continued for 1 hour after which the mixture was poured into a mixture of 150 ml of ethyl acetate and 50 ml of water. The ethyl acetate layer was separated and washed sequentially twice with 50 ml of water, 50 ml of a saturated sodium bicarbonate solution and twice with 25 ml of water. The combined water layers were extracted three times with 25 ml of ethyl acetate and the combined organic phases were washed twice with 25 ml of water, dried and evaporated to dryness. The residue was vacuum distilled to obtain 7.25 g (83% yield) of ethyl phenyl sulfide with a boiling point of 81.5°-84° C./14 mm Hg and a refractive index of nD25 =1.5632.
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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